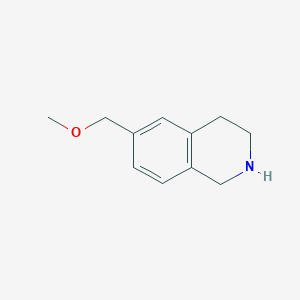
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions required for these reactions, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral properties .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotoxic Activities
Neurotoxicity and Neuroprotection : Methoxy substitution on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) increases its neurotoxicity, whereas hydroxyl substitution decreases it. Some hydroxy-1MeTIQ derivatives exhibit potential for treating Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).
Parkinson's Disease Research : 1MeTIQ protects dopaminergic neurons, which has implications for Parkinson's disease treatment. It shows a stereoselective neuroprotective action, especially effective against various dopaminergic neurotoxins (Kotake et al., 2005).
Pharmacological Effects
Pharmacological Properties : Studies on various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline reveal insights into their chemical and pharmacological properties. The presence of hydroxy groups seems to decrease toxicity, offering potential therapeutic benefits (Hjort et al., 1942).
Cardiac Activity : Research on CPU-23, a substituted tetrahydroisoquinoline, indicates it may have calcium antagonistic activity on rat hearts, suggesting potential applications in cardiovascular conditions (Dong, Liang, & Yang, 1993).
Synthesis and Applications in Drug Development
- Enantioselective Synthesis : Efficient dynamic kinetic resolution methods for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids are developed, relevant for the synthesis of modulators of nuclear receptors (Forró et al., 2016).
Behavioral and Neurochemical Studies
Effects on Behavior : Some tetrahydroisoquinoline derivatives exhibit transient effects on the locomotor activity of mice, suggesting a potential physiological role in the brain (Nakagawa et al., 1996).
Antidepressant-like Activity : 1MeTIQ shows significant antidepressant-like effects and interacts with dopamine receptors. It inhibits both MAO-A and B enzymes activity, increasing neurotransmitter levels in the brain, and may be effective in depression therapy (Możdżeń et al., 2019).
Parkinsonism Prevention : 1MeTIQ derivatives, especially 6-hydroxy-1MeTIQ, show in vivo parkinsonism-preventing potential in mice, indicating possible therapeutic applications for Parkinson's disease (Okuda, Kotake, & Ohta, 2006).
Cancer Research : Some 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potential as anticancer agents, showing cytotoxic activity against tumor cells (Redda, Gangapuram, & Ardley, 2010).
Bradycardic Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent bradycardic activity, suggesting their use as specific bradycardic agents (Kakefuda et al., 2003).
Cocaine Sensitization Inhibition : 1MeTIQ inhibits the expression of locomotor cocaine sensitization, indicating potential anti-addictive properties. It affects dopamine metabolism and might have a role in treating cocaine addiction (Wąsik, Romańska, & Antkiewicz‐Michaluk, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIAEOKJILPEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CNCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

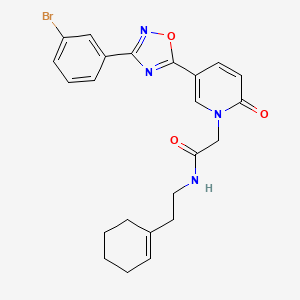
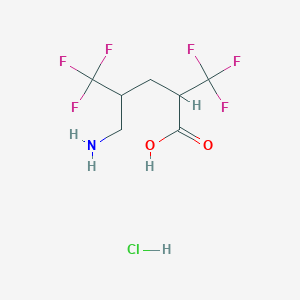
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)
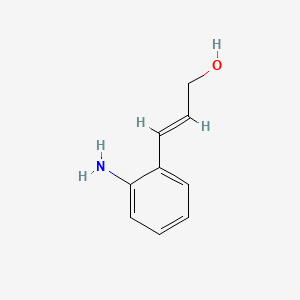
![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
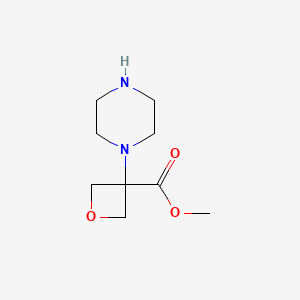
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)
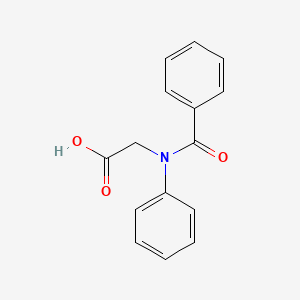
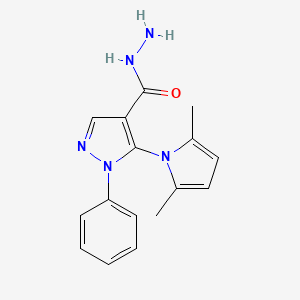
![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
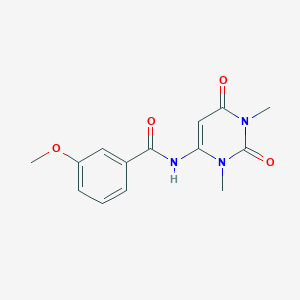
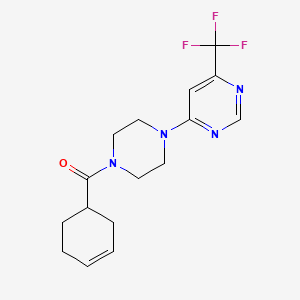
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)